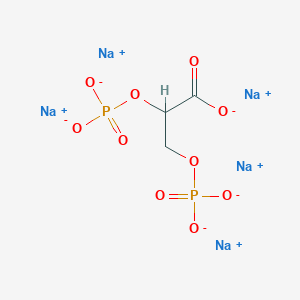

2,3-Diphospho-Glyceric Acid Pentasodium

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,3-Diphospho-Glyceric Acid Pentasodium is a metabolite of glycolysis found within human erythrocytes. It is produced by the enzyme 2,3-diphosphoglycerate mutase as an alternative to the glycolytic pathway. This compound plays a crucial role in regulating hemoglobin’s oxygen-binding affinity by binding to hemoglobin and reducing its oxygenation .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diphospho-Glyceric Acid Pentasodium involves the phosphorylation of glyceric acid. The reaction typically requires phosphorylating agents such as phosphoric acid or its derivatives under controlled conditions to ensure the formation of the diphosphate ester. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or other suitable methods .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is typically produced in powder form and stored at low temperatures to maintain its stability .

化学反应分析

Types of Reactions: 2,3-Diphospho-Glyceric Acid Pentasodium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphoric acid derivatives.

Reduction: Reduction reactions can convert the diphosphate groups to monophosphate or free hydroxyl groups.

Substitution: The diphosphate groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts or specific pH conditions to proceed efficiently.

Major Products: The major products formed from these reactions include various phosphoric acid derivatives, monophosphate esters, and substituted glyceric acid compounds .

科学研究应用

2,3-Diphospho-Glyceric Acid Pentasodium has a wide range of applications in scientific research:

Chemistry: It is used as a reference compound in the analysis of blood cell glycolytic cycle metabolites.

Biology: The compound is crucial in studying erythrocyte metabolism and hemoglobin function.

Medicine: It is used in research related to blood disorders and oxygen transport mechanisms.

Industry: The compound finds applications in the production of biochemical reagents and diagnostic kits.

作用机制

2,3-Diphospho-Glyceric Acid Pentasodium exerts its effects by binding to hemoglobin and reducing its affinity for oxygen. This binding stabilizes the deoxygenated form of hemoglobin, facilitating the release of oxygen at tissue sites. The compound acts as an allosteric regulator, influencing the oxygen-binding capacity of hemoglobin and thus playing a vital role in oxygen transport and delivery .

相似化合物的比较

3-Phosphoglyceric Acid: Another glycolytic intermediate but with a single phosphate group.

2-Phosphoglyceric Acid: Similar structure but with a phosphate group at the second carbon position.

Glyceraldehyde-3-Phosphate: A key intermediate in glycolysis with a different functional group arrangement.

Uniqueness: 2,3-Diphospho-Glyceric Acid Pentasodium is unique due to its dual phosphate groups, which significantly impact its interaction with hemoglobin and its role in oxygen transport. This dual phosphorylation distinguishes it from other glycolytic intermediates and enhances its regulatory functions in erythrocytes .

生物活性

2,3-Diphospho-glyceric acid pentasodium (2,3-DPG) is a crucial metabolite in human physiology, primarily known for its role in regulating hemoglobin's oxygen affinity. This compound is a sodium salt of 2,3-diphosphoglyceric acid, which is involved in various biological processes, particularly in red blood cells (RBCs). This article explores the biological activity of 2,3-DPG, its enzymatic interactions, physiological effects, and potential therapeutic applications.

Overview of this compound

2,3-DPG is synthesized from 1,3-bisphosphoglycerate through the action of bisphosphoglycerate mutase and plays a vital role in the glycolytic pathway. It exists at high concentrations in erythrocytes and functions as an allosteric effector that modulates hemoglobin's oxygen-binding properties. This compound facilitates oxygen release from hemoglobin to tissues that require it most, particularly under conditions of hypoxia or increased metabolic demand .

Enzymatic Interactions

The biological activity of 2,3-DPG is mediated by several enzymes:

- Bisphosphoglycerate Mutase (BPGM) : Converts 1,3-bisphosphoglycerate to 2,3-DPG. It plays a critical role in regulating the levels of 2,3-DPG in RBCs.

- Bisphosphoglycerate Phosphatase : Catalyzes the dephosphorylation of 2,3-DPG to produce 3-phosphoglycerate. This reaction is essential for maintaining the balance of glycolytic intermediates and energy production .

Table: Enzymatic Reactions Involving 2,3-DPG

| Enzyme | Reaction Description | Gene Name | Uniprot ID |

|---|---|---|---|

| Bisphosphoglycerate Mutase | Converts 1,3-BPG to 2,3-DPG | BPGM | P07738 |

| Bisphosphoglycerate Phosphatase | Converts 2,3-DPG to 3-PG | MINPP1 | Q9UNW1 |

Physiological Effects

The primary physiological effect of 2,3-DPG is its ability to decrease hemoglobin's affinity for oxygen. This mechanism is crucial during various physiological states:

- Hypoxia : In conditions where oxygen levels are low (e.g., chronic respiratory diseases), RBCs increase their intracellular concentration of 2,3-DPG to enhance oxygen delivery to tissues .

- High Altitude : At high altitudes where oxygen availability is reduced, increased levels of 2,3-DPG facilitate greater oxygen release from hemoglobin .

- Fetal-Maternal Oxygen Transfer : Fetal blood has lower levels of 2,3-DPG compared to maternal blood. This difference enhances oxygen uptake by fetal blood in the placenta .

Case Studies and Research Findings

- Regulation of Oxygen Affinity : A study demonstrated that modulation of phosphatase/synthase activities could directly regulate the levels of 2,3-DPG in erythrocytes. Increased levels were associated with a rightward shift in the oxygen-hemoglobin dissociation curve .

- Impact on Malaria Parasites : Research showed that synthetic forms of 2,3-DPG inhibited the growth of Plasmodium falciparum, suggesting potential applications in treating malaria by disrupting parasite metabolism without affecting host cells .

属性

IUPAC Name |

pentasodium;2,3-diphosphonatooxypropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O10P2.5Na/c4-3(5)2(13-15(9,10)11)1-12-14(6,7)8;;;;;/h2H,1H2,(H,4,5)(H2,6,7,8)(H2,9,10,11);;;;;/q;5*+1/p-5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPRMRMXBVAUXKZ-UHFFFAOYSA-I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Na5O10P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。